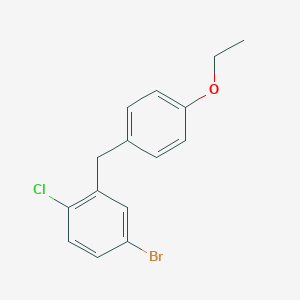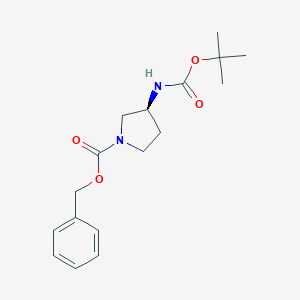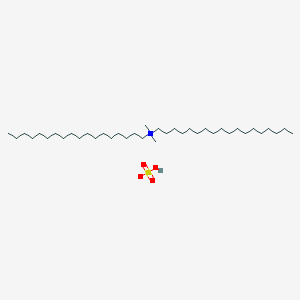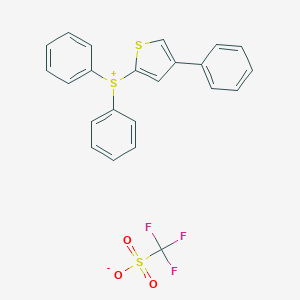
4-Brom-1-chlor-2-(4-ethoxybenzyl)benzol
Übersicht
Beschreibung
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, also known as 4-BCEB, is a phenyl-bromo-chloro-benzene derivative that has been extensively studied in scientific research. It is a compound of interest due to its unique reactivity and wide range of applications in both in vivo and in vitro experiments.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die Dapagliflozin-Synthese
“4-Brom-1-chlor-2-(4-ethoxybenzyl)benzol” wird als Zwischenprodukt bei der Synthese von Dapagliflozin verwendet . Dapagliflozin ist ein potenter, selektiver renaler Natrium-abhängiger Glukose-Cotransporter 2 (SGLT2)-Inhibitor, der zur Behandlung von Typ-2-Diabetes verwendet wird .
Prozessverbesserung bei der Dapagliflozin-Synthese
Die Verbindung spielt eine entscheidende Rolle im verbesserten Verfahren zur Herstellung von Dapagliflozin . Das neue Verfahren umgeht die Verwendung von Acetonitril als Lösungsmittel und vermeidet somit die Bildung von N-Acetyl-5-brom-2-chlor-4’-ethoxydiphenylmethylamin, einer Verunreinigung .
Safety and Hazards
Zukünftige Richtungen
As “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” is an impurity of Dapagliflozin , a drug used for the treatment of type 2 diabetes, future research could focus on improving the synthesis process to reduce the formation of this impurity. Additionally, further studies could investigate the potential effects of this impurity on the efficacy and safety of Dapagliflozin.
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is the renal sodium-dependent glucose cotransporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 can lead to the reduction of reabsorbed glucose and lower blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Mode of Action
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene interacts with its target, SGLT2, by binding to it. This binding inhibits the function of SGLT2, reducing its ability to reabsorb glucose back into the bloodstream
Biochemical Pathways
The inhibition of SGLT2 affects the glucose reabsorption pathway in the kidneys. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys back into the bloodstream. When SGLT2 is inhibited, less glucose is reabsorbed, and more is excreted in the urine . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes .
Result of Action
The primary result of the action of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a decrease in blood glucose levels . By inhibiting SGLT2, the compound reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and decreased blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of Dapagliflozin, where it interacts with enzymes that facilitate the formation of the final product . The nature of these interactions typically involves the formation of covalent bonds with the target molecules, leading to the desired chemical transformations.
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene on various types of cells and cellular processes are primarily related to its role as a synthetic intermediate. It influences cell function by participating in the synthesis of compounds that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Dapagliflozin, synthesized using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, inhibits SGLT2, thereby affecting glucose reabsorption in renal cells .
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene exerts its effects through specific binding interactions with biomolecules. In the synthesis of Dapagliflozin, it acts as a precursor that undergoes various chemical transformations facilitated by enzyme catalysis . These transformations involve the formation and breaking of covalent bonds, leading to the final product. The compound’s molecular structure allows it to interact with specific enzymes, thereby influencing the overall reaction pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although degradation products may form under certain conditions.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating the synthesis of target pharmaceuticals. At higher doses, toxic or adverse effects may be observed . These effects can include changes in metabolic activity and potential toxicity to specific organs, depending on the dosage and duration of exposure.
Metabolic Pathways
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is involved in metabolic pathways related to the synthesis of pharmaceutical compounds. It interacts with enzymes and cofactors that facilitate its transformation into the desired products . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthetic process.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is present in the appropriate cellular environment to participate in the desired biochemical reactions.
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNCHZBITMUSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433931 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461432-23-5 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in pharmaceutical synthesis?
A: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as a crucial intermediate in the multi-step synthesis of dapagliflozin. [, ] Dapagliflozin is a medication used to treat type 2 diabetes. While not pharmacologically active itself, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene represents a key building block in achieving the final drug structure.
Q2: Can you describe the synthetic route for producing 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene?
A: One documented method involves a series of reactions starting with 2-chloro-5-bromobenzoic acid. [] This compound undergoes acylating chlorination to yield 5-bromo-2-chlorobenzoyl chloride. Subsequent reaction with phenetole in the presence of an acid catalyst produces (5-bromo-2-chlorphenyl)(4-ethoxyphenyl)ketone. Finally, reduction using a suitable reducing agent system yields the desired 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Q3: Are there any alternative synthetic approaches to obtain 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene?
A: While the provided research highlights a specific synthetic pathway, variations and alternative methods might exist. [] Further research in synthetic organic chemistry could reveal different approaches utilizing different starting materials or reaction conditions to optimize yield, cost-effectiveness, or environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)











![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)